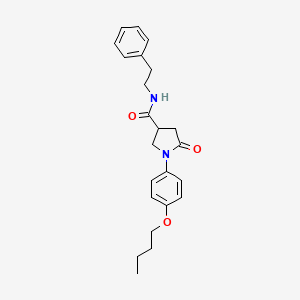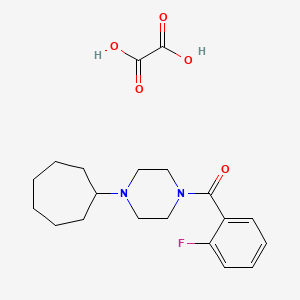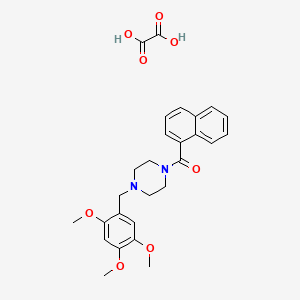
1-(1-naphthoyl)-4-(2,4,5-trimethoxybenzyl)piperazine oxalate
説明
1-(1-naphthoyl)-4-(2,4,5-trimethoxybenzyl)piperazine oxalate, commonly known as NAP, is a synthetic compound that belongs to the family of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
作用機序
The exact mechanism of action of NAP is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems, including dopamine, serotonin, and glutamate. NAP has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth and survival of neurons. It also inhibits the activation of microglia, which are immune cells in the brain that can cause neuroinflammation.
Biochemical and Physiological Effects
NAP has been shown to have a wide range of biochemical and physiological effects in animal models. It has been demonstrated to improve cognitive function, reduce oxidative stress, and protect against neuronal damage in the brain. NAP has also been shown to reduce anxiety-like behavior and increase social interaction in rodents.
実験室実験の利点と制限
One of the main advantages of using NAP in lab experiments is its high potency and selectivity for specific receptors in the brain. This makes it a valuable tool for studying the effects of neurotransmitters and other signaling molecules on neuronal function. However, one of the limitations of using NAP is its potential toxicity at high doses, which can lead to adverse effects on the liver and kidneys.
将来の方向性
There are several future directions for the research on NAP. One area of interest is the development of new drugs based on the structure of NAP that have improved pharmacokinetic and pharmacodynamic properties. Another area of research is the investigation of the effects of NAP on other neurological disorders, such as traumatic brain injury and multiple sclerosis. Finally, the development of new methods for the synthesis and purification of NAP could lead to improved yields and purity, which would facilitate its use in research and drug development.
Conclusion
In conclusion, NAP is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its neuroprotective, anti-inflammatory, and antioxidant properties make it a promising candidate for the development of new drugs for the treatment of neurological disorders. The exact mechanism of action of NAP is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems. While there are some limitations to the use of NAP in lab experiments, there are several future directions for research that could lead to the development of new drugs and a better understanding of its effects on the brain.
科学的研究の応用
NAP has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to exhibit neuroprotective, anti-inflammatory, and antioxidant properties, which make it a promising candidate for the development of new drugs. In addition, NAP has been investigated for its effects on learning and memory, anxiety, and depression in animal models.
特性
IUPAC Name |
naphthalen-1-yl-[4-[(2,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]methanone;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O4.C2H2O4/c1-29-22-16-24(31-3)23(30-2)15-19(22)17-26-11-13-27(14-12-26)25(28)21-10-6-8-18-7-4-5-9-20(18)21;3-1(4)2(5)6/h4-10,15-16H,11-14,17H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVCATFQBAXDKCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CN2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43)OC)OC.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



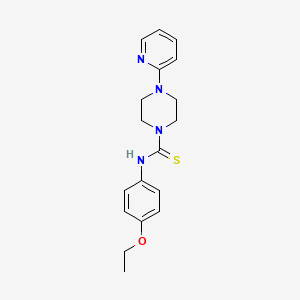
![10-(cyclopropylcarbonyl)-11-(1H-indol-3-yl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4014412.png)
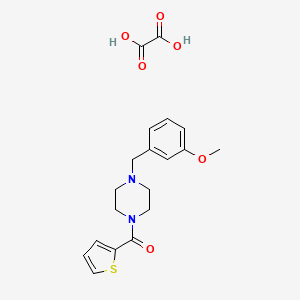
![ethyl 4-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]-1-piperazinecarboxylate](/img/structure/B4014424.png)
![1-[4-(benzyloxy)phenyl]-N-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4014431.png)
![benzyl 6-[4-(acetyloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B4014435.png)
![1-({[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B4014454.png)

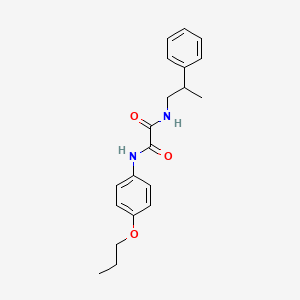
![6-methyl-N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]-2-pyridin-3-ylpyrimidin-4-amine](/img/structure/B4014473.png)
![N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-3,4,5-trimethoxybenzamide](/img/structure/B4014497.png)
